molecular formula C33H35N7O6 B606657 Chmfl-bmx-078 CAS No. 1808288-51-8

Chmfl-bmx-078

Cat. No. B606657
M. Wt: 625.69
InChI Key: XURALSVDCFXBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM . It is used for research purposes only .


Molecular Structure Analysis

The molecular formula of CHMFL-BMX-078 is C33H35N7O6 . It has a molecular weight of 625.68 . The InChI code is 1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) .

Scientific Research Applications

Melanoma Treatment

“Chmfl-bmx-078” is a BMX inhibitor that has shown significant potential in the treatment of melanoma, particularly in overcoming resistance to other treatments . It has been observed that “Chmfl-bmx-078” significantly decreases the phosphorylation of AKT, a protein kinase involved in cell survival and growth . This inhibitor has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and “Chmfl-bmx-078” inhibited both the AKT pathway and ERK signaling pathway, which explains their enhanced inhibitory effects .

Kinase Inhibition

“Chmfl-bmx-078” is a BMX non-receptor tyrosine kinase inhibitor . Kinases are proteins that play a key role in cell signaling and are often implicated in cancer and other diseases . By inhibiting the function of these kinases, “Chmfl-bmx-078” can potentially disrupt the growth and proliferation of cancer cells .

Overcoming Drug Resistance

One of the major challenges in cancer treatment is the development of resistance to drugs. “Chmfl-bmx-078” has been found to overcome the resistance of melanoma to vemurafenib via inhibiting the AKT pathway . This makes it a promising candidate for use in combination therapies to enhance the effectiveness of existing treatments and overcome drug resistance .

Potential Applications in Other Diseases

While the primary focus of research on “Chmfl-bmx-078” has been in the context of cancer, its role as a kinase inhibitor suggests potential applications in other diseases as well. Kinases play a central role in many cellular processes, and their dysregulation is implicated in a wide range of diseases . Therefore, “Chmfl-bmx-078” could potentially be used in the treatment of other diseases where kinases play a key role .

Safety And Hazards

The safety data sheet of CHMFL-BMX-078 indicates that it is for research use only, not for human or veterinary use . The compound is classified as having acute toxicity, oral (Category 4), H302 .

Future Directions

While specific future directions for CHMFL-BMX-078 are not provided in the search results, it’s noted that the compound would serve as a useful pharmacological tool to elucidate the detailed mechanism of BMX mediated signaling pathways .

properties

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-bmx-078

Citations

For This Compound
29
Citations
SL Jiang, T Jiang, HX Huang, XS Chen, LY Li… - Chemico-Biological …, 2022 - Elsevier
… that CHMFL-BMX-078 could … inhibitor CHMFL-BMX-078 may reverse vemurafenib resistance in melanoma by suppressing the AKT signaling pathway, implying that CHMFL-BMX-078 …
Number of citations: 4 www.sciencedirect.com
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
… inhibitor design and type II inhibitor design approaches, we have discovered a highly selective and potent type II irreversible BMX kinase inhibitor compound 41 (CHMFL-BMX-078), …
Number of citations: 17 pubs.acs.org
DR Buelow, B Bhatnagar, SJ Orwick, JY Jeon… - Blood …, 2022 - ashpublications.org
… with BMX-IN-1 and CHMFL-BMX-078 (supplemental Figure 4B). … with BMX-IN-1 or CHMFL-BMX-078, with a shift in IC 50 from … inhibition of BMX by CHMFL-BMX-078 in primary …
Number of citations: 4 ashpublications.org
J Zhong, W Yan, C Wang, W Liu, X Lin, Z Zou… - … treatment options in …, 2022 - Springer
… CHMFL-BMX-078, the BMX inhibitor, significantly decreased the phosphorylation of AKT, … Combination treatment with vemurafenib and CHMFL-BMX-078 inhibited AKT pathway and …
Number of citations: 13 link.springer.com
R Elsanhoury, A Alasmari, P Parupathi… - International Journal of …, 2023 - Elsevier
… (A) Illustration of how the literature BMX selective inhibitor (CHMFL-BMX-078) was used to generate the selective inhibitors described in this study. (B) docking model of the selected …
Number of citations: 4 www.sciencedirect.com
M Forster, XJ Liang, M Schröder… - International Journal of …, 2020 - mdpi.com
… These compounds exemplified by CHMFL-BMX-078 (8) showed high affinity for the inactive (nonphosphorylated) kinase while affinity for the active (phosphorylated) kinase was weak (…
Number of citations: 16 www.mdpi.com
MA Shaldam, D Hendrychová, R El-Haggar… - European Journal of …, 2023 - Elsevier
Acute myeloid leukemia (AML) stands as one of the most aggressive type of human cancer that can develop rapidly and thus requires immediate management. In the current study, the …
Number of citations: 1 www.sciencedirect.com
D Das, J Hong - Mini Reviews in Medicinal Chemistry, 2020 - ingentaconnect.com
… Liang et al. reported the discovery of CHMFLBMX-078 (42, Fig. 8) as a selective BMX kinase inhibitor (IC50= 11nM) over BTK, JAK3, EGFR, MAP2K7 kinases that bear an identical …
Number of citations: 13 www.ingentaconnect.com
BBCB Sousa - 2018 - run.unl.pt
"Bone marrow tyrosine kinase in chromosome X (BMX) is a major member of the TEC family kinases and has been implicated in tumorigenecity, motility, proliferation and differentiation. …
Number of citations: 0 run.unl.pt
F Ran, Y Liu, Z Xu, C Meng, D Yang, J Qian… - European journal of …, 2022 - Elsevier
Bruton's tyrosine kinase (BTK) is a promising target in the treatment of various cancers. Despite the early success of BTK inhibitors in the clinic, these single-target drug therapies have …
Number of citations: 11 www.sciencedirect.com

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